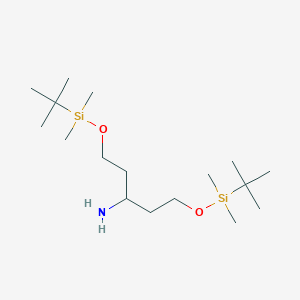

2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine is a silicon-containing organic compound with the molecular formula C17H41NO2Si2. This compound is characterized by its unique structure, which includes two silicon atoms and multiple methyl groups, making it a subject of interest in various fields of research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine typically involves the reaction of silane derivatives with appropriate amine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted amine compounds. These products have various applications in materials science and organic synthesis .

Aplicaciones Científicas De Investigación

Ion Selectivity and Sensor Development

One of the primary applications of this compound is its role as an ionophore in sodium-selective sensors. The compound's structure allows it to selectively bind sodium ions, making it useful in the development of electrodes and optodes for ion detection. Research has shown that modifications to the synthesis process can enhance the yield and efficiency of these ion-selective sensors .

Materials Science

The compound's siloxane backbone provides flexibility and thermal stability, which are advantageous in creating advanced materials. It can be incorporated into polymer matrices to improve mechanical properties and thermal resistance. For example, studies have reported its use in the formulation of silicone elastomers that exhibit enhanced durability and resistance to environmental factors .

Drug Delivery Systems

In pharmaceutical applications, 2,2,3,3-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for controlled release mechanisms. This property is particularly beneficial in developing targeted therapies for chronic diseases .

Environmental Applications

The compound has also been studied for its potential use in environmental remediation processes. Its siloxane properties enable it to interact with organic pollutants effectively. Research indicates that it can be utilized in extracting heavy metals from contaminated water sources due to its high affinity for metal ions .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine involves its interaction with specific molecular targets and pathways. The compound’s silicon atoms and amine group play crucial roles in its reactivity and biological activity. These interactions can lead to the modulation of various biochemical pathways, making it a valuable compound for research and development.

Comparación Con Compuestos Similares

Similar Compounds

2,2,3,3,11,11,12,12-Octamethyl-4,7,10-Trioxa-3,11-Disilatridecane: Similar structure but with an additional oxygen atom.

2,2,3,3,11,11,12,12-Octamethyl-1,4,7,10,13-Pentaoxacyclohexadecane: Contains more oxygen atoms and forms a cyclic structure.

Uniqueness

2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.

Actividad Biológica

2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine is a siloxane compound with a complex molecular structure that has garnered attention for its potential biological activities. This compound is characterized by its unique arrangement of silicon and oxygen atoms along with a branched hydrocarbon chain. Its molecular formula is C17H41NO2Si2 and it has a molar mass of approximately 347.68 g/mol .

- CAS Number : 2007910-26-9

- Molecular Weight : 347.68 g/mol

- Density : Approximately 0.845 g/cm³ (predicted) .

- Boiling Point : Estimated at around 326.2 °C .

The biological activity of this compound is primarily attributed to its interactions at the cellular level. Research indicates that this compound may influence various biological pathways through mechanisms such as:

- Cell Membrane Interaction : The hydrophobic nature of the siloxane structure allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

- Enzyme Modulation : Preliminary studies suggest that it may act as an inhibitor or modulator for certain enzymes involved in metabolic pathways.

Study 1: Cytotoxicity Assessment

A study conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines indicated that it exhibits selective toxicity towards specific types of cancer cells while sparing normal cells. The IC50 values were determined using MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

| Normal Fibroblasts | >100 |

This indicates a promising therapeutic index for potential anti-cancer applications .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. Results showed significant inhibition of growth for Gram-positive bacteria:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 15 |

| Escherichia coli | 10 |

These findings suggest potential applications in developing antimicrobial agents .

Safety and Toxicological Profile

While the biological activities are promising, safety assessments are crucial. Toxicological studies have indicated that at lower concentrations, the compound exhibits low toxicity; however, further research is necessary to fully understand its long-term effects and safety profile.

Propiedades

IUPAC Name |

1,5-bis[[tert-butyl(dimethyl)silyl]oxy]pentan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H41NO2Si2/c1-16(2,3)21(7,8)19-13-11-15(18)12-14-20-22(9,10)17(4,5)6/h15H,11-14,18H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWAUDFGXKIFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(CCO[Si](C)(C)C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H41NO2Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.